N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is an organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential anticancer and antimicrobial agents. The structure of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide includes a benzenesulfonyl group attached to a 3,5-dimethoxybenzohydrazide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3,5-dimethoxybenzohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include large-scale crystallization and filtration techniques to isolate the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other benzenesulfonyl derivatives.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, it may induce apoptosis through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various benzenesulfonyl derivatives.
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Known for its antibacterial activity.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Exhibits broader spectrum antibacterial activity.
Uniqueness
N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is unique due to its specific structure, which combines the benzenesulfonyl group with a 3,5-dimethoxybenzohydrazide moiety. This unique combination contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .
Biological Activity
N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of acylhydrazones, characterized by the presence of a hydrazone functional group (−CO−NH−N=CH−). The synthesis typically involves the condensation of 3,5-dimethoxybenzohydrazide with benzenesulfonyl chloride under appropriate conditions. The resulting compound exhibits unique structural features that influence its biological activity.
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against several pathogens, indicating potent antibacterial effects. For instance, some derivatives showed comparable or superior activity to standard antibiotics used as controls .
- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of multidrug efflux pumps, which are critical for bacterial resistance. Molecular docking studies suggest that the compound fits well within the binding sites of these pumps, disrupting their function .
Anticancer Activity
The anticancer properties of this compound have also been explored.
- Cytotoxicity : In vitro studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Mechanisms : It is hypothesized that the compound induces apoptosis in cancer cells through oxidative stress and DNA damage mechanisms. Studies utilizing gel electrophoresis have shown that it can cleave DNA in a hydrolytic manner, suggesting potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the hydrazone moiety significantly impact biological activity.
Substituent | Effect on Activity |
---|---|
Electron-withdrawing groups | Increased antibacterial potency |
Lipophilicity | Enhanced membrane permeability and activity |
Aromatic substitutions | Varied effects on cytotoxicity and selectivity |
Research indicates that compounds with higher lipophilicity tend to exhibit better antimicrobial activity due to improved cell membrane penetration .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into various derivatives of 3,5-dimethoxybenzohydrazide demonstrated significant antimicrobial effects against E. coli and P. aeruginosa. The study utilized agar well diffusion methods to assess efficacy and confirmed results through biochemical assays .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent response in cell viability assays, with notable apoptosis induction confirmed via flow cytometry .
Properties
Molecular Formula |
C15H16N2O5S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C15H16N2O5S/c1-21-12-8-11(9-13(10-12)22-2)15(18)16-17-23(19,20)14-6-4-3-5-7-14/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
NDQXCMXAEMJMQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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